molecular formula C18H18N2O3 B2870984 N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034610-27-8

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2870984
CAS No.: 2034610-27-8
M. Wt: 310.353
InChI Key: FXCXIUNYLJAVNZ-UHFFFAOYSA-N
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Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist has led to the identification of compounds with improved physicochemical properties and metabolic stability. This demonstrates the importance of molecular structure in determining the pharmacological properties of related compounds.


Chemical Reactions Analysis

The compound (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide has been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.


Physical and Chemical Properties Analysis

The compound has been evaluated for its pharmacological properties, leading to the identification of bioisosteres with improved physicochemical parameters, metabolic stability, and physico-kinetic profile.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has shown that compounds containing the benzofuran moiety, similar to N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, are involved in heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process yields various derivatives, including dihydropyridinone and tetrahydropyridinedione, with applications in medicinal chemistry due to their satisfactory yields and the possibility of forming complex structures for therapeutic use (Bacchi et al., 2005).

Synthesis and Cholinesterase Inhibitory Activity

Another study explored the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. These compounds exhibit potent butyrylcholinesterase inhibitory activities, suggesting their potential in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Abedinifar et al., 2018).

Pharmacological Characterization

The pharmacological profile of similar compounds has been characterized, demonstrating selectivity and affinity for specific receptors, which could be useful in developing treatments for various conditions, including depression and addiction disorders. Such studies highlight the compound's potential in neuroscience and pharmacology research (Grimwood et al., 2011).

Diversity-Oriented Synthesis

Efficient synthetic protocols have been developed for creating libraries based on benzofuran and dihydrobenzofuran scaffolds, integral to biologically active compounds and approved drugs. This approach aims to achieve variation in physicochemical properties, indicating the compound's versatility in drug discovery and development (Qin et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is not available, benzofuran derivatives have been found to exhibit a wide range of biological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran compounds are widely recognized for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Recent discoveries have highlighted benzofuran derivatives’ potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(10-14-11-13-6-3-4-8-16(13)23-14)19-17(21)15-7-5-9-20(2)18(15)22/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCXIUNYLJAVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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